molecular formula C10H8Cl2N2 B1308383 2,3-Dichloro-6,7-dimethylquinoxaline CAS No. 63810-80-0

2,3-Dichloro-6,7-dimethylquinoxaline

Cat. No.: B1308383
CAS No.: 63810-80-0
M. Wt: 227.09 g/mol
InChI Key: NKBSIBTVPNHSIK-UHFFFAOYSA-N
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Description

2,3-Dichloro-6,7-dimethylquinoxaline (DCQ) is an organic compound belonging to the quinoxaline family of heterocyclic compounds. It is a white, crystalline solid with a melting point of approximately 130°C. DCQ has been studied for its potential in a variety of applications, including drug synthesis, medicinal chemistry, and medical research.

Scientific Research Applications

Antifungal Activity

2,3-Dichloro-6,7-dimethylquinoxaline has demonstrated significant antifungal properties. A study evaluated its effectiveness against a range of pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and Trichophyton species. This compound was found effective in both in vitro and in vivo settings, showing promise in addressing severe fungal infections (Alfadil et al., 2021).

Chemical Properties and Reactions

The compound has been a subject of various chemical studies. For instance, its reductive metallation to form a monomeric dianion and subsequent reactions with various reagents has been explored. This research provides insights into its potential applications in chemical synthesis and pharmaceutical development (Kaban & Aydogan, 2008).

Antimicrobial Activities

Structural analogues of this compound, such as 2,6-dimethoxy-1,4-benzoquinone and its derivatives, have shown antimicrobial activities against food-borne bacteria. These findings suggest potential applications in food safety and preservation (Park, Shim, & Lee, 2014).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel quinoxaline derivatives, including those based on this compound, for antimicrobial investigation. These studies are crucial in developing new pharmaceuticals with potential antimicrobial properties (El-Gaby, Ismail, Ammar, Zahran, & Shmeiss, 2002).

Mass Spectrometry and Biological Activity Modeling

Mass spectrometry studies of 2-methylquinoxalin and 2,3-dimethylquinoxalin have helped understand their antimicrobial, antifungal, and preservative properties. These studies aid in the development of medicines and food industry applications (Tayupov, Rakhmeev, Markova, & Safronov, 2021).

Crystallography and Molecular Analysis

Crystallographic studies of 2,3-Dimethylquinoxaline complexes have provided valuable insights into its molecular structure and potential applications in material science and pharmaceuticals (Hökelek, Batı, Bekdemir, & Kutuk, 2001).

Riboflavin Degradation by Bacteria

Studies on the bacterial degradation of riboflavin, involving 6,7-dimethylquinoxaline-2,3-diol, have shed light on microbial metabolic pathways. Such research is significant for understanding microbial ecology and developing new biotechnological applications (Barz & Stadtman, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2,3-dichloro-6,7-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBSIBTVPNHSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399227
Record name 2,3-dichloro-6,7-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63810-80-0
Record name 2,3-dichloro-6,7-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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